
(2S,3R)-2-(hydroxymethyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-(hydroxymethyl)azetidin-3-ol is a chiral azetidine derivative with a hydroxymethyl group at the 2-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-protected amino alcohols. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-(hydroxymethyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(2S,3R)-2-(hydroxymethyl)azetidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-2-(hydroxymethyl)azetidin-3-ol: A stereoisomer with different spatial arrangement of atoms.
(2R,3R)-2-(hydroxymethyl)azetidin-3-ol: Another stereoisomer with distinct properties.
(2R,3S)-2-(hydroxymethyl)azetidin-3-ol: A stereoisomer with unique characteristics.
Uniqueness
(2S,3R)-2-(hydroxymethyl)azetidin-3-ol is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and potential applications. The presence of both hydroxymethyl and hydroxyl groups in a chiral azetidine ring makes it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C4H9NO2 |
|---|---|
Peso molecular |
103.12 g/mol |
Nombre IUPAC |
(2S,3R)-2-(hydroxymethyl)azetidin-3-ol |
InChI |
InChI=1S/C4H9NO2/c6-2-3-4(7)1-5-3/h3-7H,1-2H2/t3-,4+/m0/s1 |
Clave InChI |
HLUUYLJPDIXTCY-IUYQGCFVSA-N |
SMILES isomérico |
C1[C@H]([C@@H](N1)CO)O |
SMILES canónico |
C1C(C(N1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


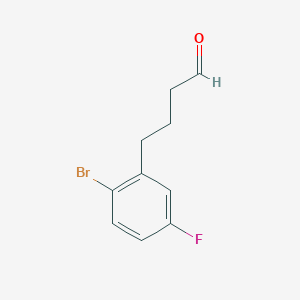
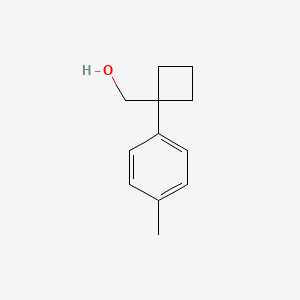
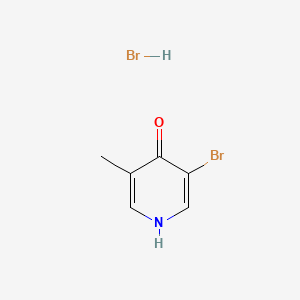
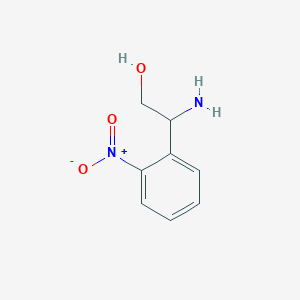
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
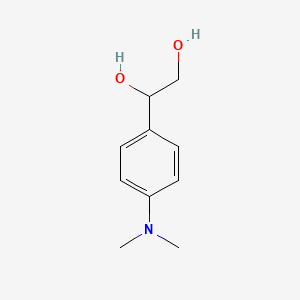
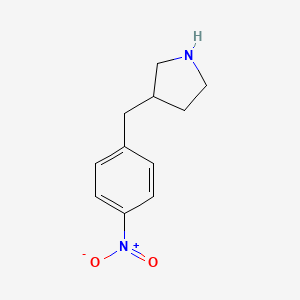

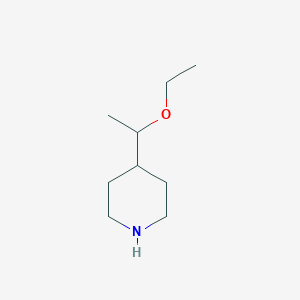
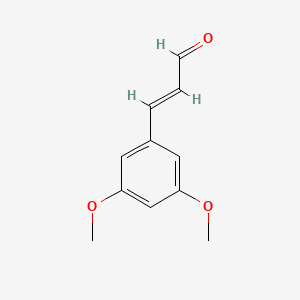
![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
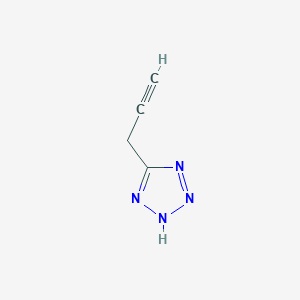
![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)
![[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)
